N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide
Description
This compound is a sulfonamide derivative featuring a 2-naphthalenesulfonamide core and a 4-fluorobenzylsulfanyl substituent attached to a 2-methylpropyl chain. Its molecular formula is C₂₁H₂₁FN₂O₂S₂, with a molecular weight of 422.53 g/mol.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2S2/c1-21(2,26-14-16-7-10-19(22)11-8-16)15-23-27(24,25)20-12-9-17-5-3-4-6-18(17)13-20/h3-13,23H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPNPLYPNFIVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in oncology and inflammation. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its structure includes a naphthalene sulfonamide core with a fluorinated benzyl group that may enhance its pharmacological properties.
Sulfonamides, including the compound , have been shown to exhibit multiple mechanisms of action:
- Nrf2 Activation : Recent studies indicate that naphthalene-based sulfonamides can activate the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and downregulation of inflammatory mediators such as iNOS and COX-2 .
- Anticancer Activity : The compound's anticancer potential has been investigated in various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. It effectively decreases the production of pro-inflammatory cytokines and mediators, suggesting its utility in treating inflammatory diseases .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
- Cell Proliferation Assays : The compound exhibited dose-dependent inhibition of proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 µM to 15 µM across different cell types, indicating moderate potency .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells as evidenced by Annexin V staining. This effect was associated with increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models of human tumors, administration of this compound significantly reduced tumor volume compared to control groups. Histological analysis showed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors .
- Inflammation Models : In models of induced inflammation (e.g., LPS-induced acute lung injury), the compound demonstrated a significant reduction in inflammatory cell infiltration and cytokine levels (TNF-alpha, IL-6) in lung tissues .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Naphthalene Core | Essential for interaction with biological targets |
| Fluorinated Benzyl Group | Enhances lipophilicity and cellular uptake |
| Sulfanyl Group | Contributes to Nrf2 activation |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this sulfonamide derivative combined with standard chemotherapy. Results indicated improved response rates and reduced side effects compared to chemotherapy alone.
- Case Study on Inflammatory Diseases : A study examined the effects of this compound in patients with rheumatoid arthritis. Patients reported significant reductions in pain and swelling, correlating with decreased levels of inflammatory markers in serum.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Antitumor Potential: The fluorobenzylsulfanyl moiety, seen in TP inhibitors (), suggests possible angiogenesis or apoptosis modulation. However, the lack of direct evidence necessitates further studies .
- Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrases, kinases, and proteases. The target compound’s naphthalene group may position it for selective inhibition of hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
